Cas no 79057-46-8 (1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[[(1E)-2-(acetylamino)ethenyl]thio]-7-oxo-6-[(1S)-1-(sulfooxy)ethyl]-,(5R,6R)-)

1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[[(1E)-2-(acetylamino)ethenyl]thio]-7-oxo-6-[(1S)-1-(sulfooxy)ethyl]-,(5R,6R)- structure
79057-46-8 structure
Product Name:1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[[(1E)-2-(acetylamino)ethenyl]thio]-7-oxo-6-[(1S)-1-(sulfooxy)ethyl]-,(5R,6R)-
CAS-nummer:79057-46-8
MF:C13H16N2O8S2
MW:392.404741287231
CID:563456
PubChem ID:11953962
Update Time:2025-04-19

1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[[(1E)-2-(acetylamino)ethenyl]thio]-7-oxo-6-[(1S)-1-(sulfooxy)ethyl]-,(5R,6R)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid, 3-[[(1E)-2-(acetylamino)ethenyl]thio]-7-oxo-6-[(1S)-1-(sulfooxy)ethyl]-,(5R,6R)-
    • epithienamycin E
    • BRL 13902
    • DTXSID001316822
    • MM13902
    • CHEBI:91030
    • (5R,6R)-3-[(E)-2-acetamidovinyl]sulfanyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • 79057-46-8
    • C11755
    • MM 13,902
    • (5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • Q27105132
    • (5R,6R)-3-{[(E)-2-acetamidoethenyl]sulfanyl}-7-oxo-6-[(1S)-1-(sulfooxy)ethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • Antibiotic MM 13902
    • SCHEMBL11074832
    • AKOS040751703
    • SCHEMBL11074825
    • AB 110 D Antibiotic
    • AB-110-D Antibiotic
    • (5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • CHEMBL1206965
    • 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-((2-(acetylamino)ethenyl)thio)-7-oxo-6-(1-(sulfooxy)ethyl)-, (5R-(3(E),5alpha,6beta(S*)))-
    • Antibiotic AB 110-D
    • 3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
    • Inchi: 1S/C13H16N2O8S2/c1-6(23-25(20,21)22)10-8-5-9(24-4-3-14-7(2)16)11(13(18)19)15(8)12(10)17/h3-4,6,8,10H,5H2,1-2H3,(H,14,16)(H,18,19)(H,20,21,22)/b4-3+/t6-,8+,10-/m0/s1
    • InChI-sleutel: FQQFFZPBGYGDSX-NJFHWYBASA-N
    • LACHT: S(/C=C/NC(C)=O)C1=C(C(=O)O)N2C([C@@H]([C@H](C)OS(=O)(=O)O)[C@H]2C1)=O

Berekende eigenschappen

  • Exacte massa: 392.035
  • Monoisotopische massa: 392.035
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 7
  • Complexiteit: 767
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 184A^2
  • XLogP3: -1.4

Experimentele eigenschappen

  • Dichtheid: 1.68
  • Brekindex: 1.668
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